molecular formula C12H10ClNO4 B5910606 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No. B5910606
M. Wt: 267.66 g/mol
InChI Key: AVOBVRWKWQPIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a chemical compound with potential applications in scientific research. It belongs to the class of chromenone derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways and enzymes involved in oxidative stress, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), reduce the levels of pro-inflammatory cytokines, and induce apoptosis in cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. It also has low toxicity and can be easily synthesized using simple methods. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for various diseases, including Alzheimer's disease, cancer, and inflammatory disorders. Additionally, the development of novel synthetic methods and derivatives of this compound could lead to the discovery of more potent and selective compounds with improved therapeutic potential.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in various diseases.

Synthesis Methods

The synthesis of 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has been reported using different methods. One such method involves the condensation of 7-hydroxy-4-methylcoumarin with chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then treated with hydroxylamine hydrochloride to obtain the desired compound.

Scientific Research Applications

2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has potential applications in scientific research. It has been reported to exhibit antioxidant, anti-inflammatory, and anticancer activities. It has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4/c1-5-6-2-8(13)9(15)4-10(6)18-12(17)7(5)3-11(14)16/h2,4,15H,3H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOBVRWKWQPIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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